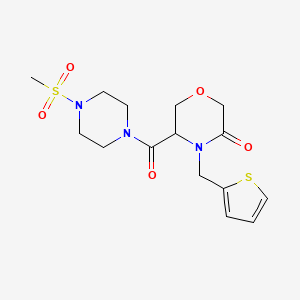
5-(4-(Methylsulfonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(Methylsulfonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a useful research compound. Its molecular formula is C15H21N3O5S2 and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(4-(Methylsulfonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a novel derivative that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including cytotoxicity, receptor interactions, and therapeutic potential based on diverse sources.
Chemical Structure and Properties
The compound features a morpholine core substituted with a thiophenyl group and a piperazine moiety, which is known to enhance biological activity through various mechanisms. The presence of the methylsulfonyl group may contribute to its solubility and bioavailability.
Cytotoxicity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through standard assays, revealing potent activity comparable to established chemotherapeutics.
The compound's cytotoxic effects were attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific kinases associated with cell growth and survival. Molecular docking studies suggest that it binds effectively to targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of the compound in a xenograft model using MCF-7 cells. The treatment resulted in a significant reduction in tumor size compared to controls, with an observed increase in apoptotic markers such as cleaved caspase-3.
Case Study 2: Neuropharmacological Effects
Another investigation explored the neuropharmacological potential of the compound as a glycine uptake inhibitor. It showed promise in reducing symptoms associated with psychosis in animal models, indicating its potential for treating psychiatric disorders .
Additional Biological Activities
Beyond cytotoxicity, the compound has shown:
- Antioxidant Activity : Exhibiting significant free radical scavenging capabilities.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines in vitro.
These activities suggest a broader therapeutic profile that may extend beyond oncology.
特性
IUPAC Name |
5-(4-methylsulfonylpiperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S2/c1-25(21,22)17-6-4-16(5-7-17)15(20)13-10-23-11-14(19)18(13)9-12-3-2-8-24-12/h2-3,8,13H,4-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQNVJICQNKWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














